2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
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Overview
Description
2-(4-Methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a methoxyphenoxy group, a morpholino group, and a p-tolyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative to form 2-(4-methoxyphenoxy)acetic acid.
Amidation Reaction: The intermediate is then reacted with 2-(morpholino-2-(p-tolyl)ethyl)amine under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)-N-(2-morpholino-2-phenylethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-Methoxyphenoxy)-N-(2-piperidino-2-(p-tolyl)ethyl)acetamide: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
2-(4-Methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the morpholino group, in particular, can influence its solubility and interaction with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17-3-5-18(6-4-17)21(24-11-13-27-14-12-24)15-23-22(25)16-28-20-9-7-19(26-2)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLBPDWVYKVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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